N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide
Description
Properties
CAS No. |
62399-93-3 |
|---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14BrN3O/c1-10(18)17(13-7-8-16(2)15-13)9-11-3-5-12(14)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
RBOUQITXAJGRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)Br)C2=NN(C=C2)C |
Origin of Product |
United States |
Biological Activity
N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a compound with the molecular formula C13H14BrN3O, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings.
- Molecular Weight : 266.14 g/mol
- CAS Number : 1178048-93-5
- InChIKey : NPWSIZPOYPNIHD-QRVIBDJDSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant inhibitory activity against various pathogenic bacteria.
Key Findings:
- The compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- A study showed that pyrazole derivatives can inhibit biofilm formation, which is crucial in preventing chronic infections .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways effectively.
- The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
Anticancer Activity
Research indicates that pyrazole derivatives can serve as effective agents in cancer therapy due to their ability to target specific molecular pathways involved in tumor growth.
Case Studies:
- BRAF(V600E) Inhibition : Certain pyrazole derivatives have shown promise as inhibitors of BRAF(V600E), a common mutation in melanoma, suggesting potential for use in targeted cancer therapies .
- Cell Line Studies : Compounds similar to this compound were evaluated in U87MG glioblastoma cells, showing cytotoxic effects that warrant further investigation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly affect their pharmacological profiles.
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Enhances antimicrobial activity |
| Methyl group at position 3 | Increases anti-inflammatory properties |
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide features a bromobenzyl group attached to a 1-methyl-1H-pyrazole moiety. The presence of bromophenyl and pyrazole groups suggests potential applications in medicinal chemistry due to their diverse biological activities. The molecular formula is C13H14BrN3O.
Synthesis
this compound synthesis can be achieved through several methods, making it accessible for functionalization and further study.
Potential Applications
this compound may find applications in various fields:
- Medicinal Chemistry: Due to the presence of both the bromophenyl and pyrazole groups. Research indicates that compounds containing pyrazole and bromophenyl moieties are often investigated for their biological activities.
- Synthetic Organic Chemistry: The compound's versatility makes it useful for further functionalization.
Interaction Studies
Interaction studies involving this compound may include:
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | Lacks acetamide group; primarily studied for its crystal structure. |
| N-[4-Bromophenyl]-N-(pyrazolyl)acetamide | Similar core structure but different substituents on pyrazole. |
| 5-Fluoro-N-(pyrazolyl)acetamides | Fluorinated version; known for enhanced biological activity. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Key Features of N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide and Analogs
Structural and Functional Analysis
Heterocyclic Core Variations Pyrazole vs. Pyridazinone/Pyrazine: The target compound’s pyrazole ring (five-membered, two adjacent nitrogen atoms) contrasts with the pyridazinone (six-membered, two nitrogen atoms in 1,2-positions) in and the pyrazine (six-membered, two nitrogen atoms in 1,4-positions) in . For example, the pyridazinone derivative in shows mixed FPR1/FPR2 agonism, suggesting its six-membered ring may accommodate broader receptor interactions compared to pyrazole-based analogs .
Substituent Effects Halogenated Aryl Groups: The 4-bromophenyl group in the target compound and Y204-5600 may enhance lipophilicity and metabolic stability compared to the 4-chlorophenyl group in . Bromine’s larger atomic radius could also induce steric effects, altering binding pocket interactions.
Backbone Modifications Acetamide Linker: The phenoxy group in Y204-5600 replaces the benzyl group in the target compound, reducing conformational flexibility. This rigidity might optimize binding to planar targets or reduce off-site interactions.
Physicochemical and Crystallographic Insights
- Crystal Packing and Hydrogen Bonding : The pyrazine-containing analog in forms intramolecular C–H···O bonds and intermolecular N–H···N interactions, creating a two-dimensional network . Such packing behavior could influence solubility and melting points, critical for formulation.
Q & A
Q. What are the recommended synthetic routes for N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Amide bond formation : Reacting 4-bromobenzylamine derivatives with activated acetamide intermediates under controlled pH (e.g., 7–9) and temperature (e.g., 60–80°C) to minimize side products.
- Pyrazole functionalization : Introducing the 1-methyl-1H-pyrazol-3-yl group via coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Silica gel chromatography or recrystallization from methanol/water mixtures to achieve >95% purity. Optimization involves adjusting solvent polarity, reaction time, and stoichiometry (Table 1).
Table 1. Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amidation | DCM | 60 | 75 | 92 |
| Pyrazole coupling | THF | 80 | 68 | 89 |
| Final purification | MeOH/H₂O | RT | - | 96 |
Q. How is the compound characterized using spectroscopic and analytical methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methyl group on the pyrazole ring appears as a singlet at δ 3.8–4.0 ppm, while the acetamide carbonyl resonates at δ 168–170 ppm .
- Mass Spectrometry (HR-MS) : Accurate mass determination (e.g., [M+H]⁺ at m/z 362.05) validates molecular formula (C₁₄H₁₅BrN₃O) .
- Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of N-[(4-Bromophenyl)methyl]acetamide exhibit:
- Antiviral potential : Inhibition of HIV-1 protease (IC₅₀ ~5–10 µM) in cell-based assays .
- Anti-inflammatory activity : COX-2 suppression (30–50% at 50 µM) in macrophage models . Initial screening uses MTT assays and enzyme-linked immunosorbent assays (ELISAs) .
Advanced Research Questions
Q. How can regiochemical control be achieved during pyrazole ring functionalization?
Regioselectivity is influenced by:
- Steric effects : Bulky substituents (e.g., cyclohexylmethyl) favor substitution at the pyrazole N1 position .
- Catalytic systems : Pd(PPh₃)₄ promotes cross-coupling at the C3 position .
- Temperature : Lower temperatures (0–25°C) reduce kinetic byproducts. Confirmation via NOESY NMR or X-ray crystallography .
Q. What crystallographic techniques resolve the compound’s 3D structure and intermolecular interactions?
- Single-crystal X-ray diffraction : SHELXL/XT software refines structures, revealing dihedral angles (e.g., 66.4° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) .
- ORTEP-3 modeling : Visualizes thermal ellipsoids and packing diagrams (Figure 1) .
- Torsion angle analysis : Quantifies conformational flexibility (e.g., acetamide group twisted 40.0° from the 4-bromophenyl plane) .
Q. How can computational methods predict binding modes in biological targets?
- Molecular docking (AutoDock Vina) : Screens against HIV-1 protease (PDB: 1HPV), identifying key interactions (e.g., bromophenyl moiety in hydrophobic pocket) .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlates substituent electronegativity (e.g., Br vs. Cl) with bioactivity .
Q. What strategies address contradictory data in biological activity studies?
- Dose-response reevaluation : Tests compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) rule out false negatives from rapid degradation .
- Orthogonal assays : Confirms antiviral activity via plaque reduction neutralization tests (PRNT) alongside MTT cytotoxicity data .
Methodological Guidance
Synthetic Optimization : Use Design of Experiments (DoE) to map solvent/reagent interactions. For example, a 3² factorial design varying temperature (60–80°C) and catalyst loading (1–5 mol%) .
Structural Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning in crystals with high R-factor discrepancies .
Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., murine splenocytes) to confirm target engagement .
Data Reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) and crystallographic .cif files in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
